3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine 3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine
Brand Name: Vulcanchem
CAS No.: 743385-01-5
VCID: VC4955022
InChI: InChI=1S/C12H19NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6,8,13H2,1-3H3
SMILES: CC(CC1=CC(=C(C=C1)OC)OC)CN
Molecular Formula: C12H19NO2
Molecular Weight: 209.289

3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

CAS No.: 743385-01-5

Cat. No.: VC4955022

Molecular Formula: C12H19NO2

Molecular Weight: 209.289

* For research use only. Not for human or veterinary use.

3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine - 743385-01-5

Specification

CAS No. 743385-01-5
Molecular Formula C12H19NO2
Molecular Weight 209.289
IUPAC Name 3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Standard InChI InChI=1S/C12H19NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6,8,13H2,1-3H3
Standard InChI Key DKJSHDOWDCAAQI-UHFFFAOYSA-N
SMILES CC(CC1=CC(=C(C=C1)OC)OC)CN

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine, defines its structure: a three-carbon chain (propan-1-amine) with a methyl group at position 2 and a 3,4-dimethoxyphenyl group at position 3. The phenyl ring contains methoxy substitutions at the 3 and 4 positions, contributing to its electronic and steric profile . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO₂
Molecular Weight209.29 g/mol
SMILESCC(C)CC(N)C1=CC(=C(C=C1)OC)OCDerived
InChIKeyCYRFLEMTQNARBO-UHFFFAOYSA-N

The presence of a chiral center at the second carbon (due to the methyl group) necessitates consideration of stereochemistry. Enantiomers such as (2S)-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine (CAS: 2248172-59-8) have been synthesized using asymmetric methods.

Physicochemical Characteristics

  • Lipophilicity: The XLogP3 value of structurally similar compounds ranges from 1.3 to 2.2, indicating moderate lipophilicity .

  • Hydrogen Bonding: With one hydrogen bond donor and three acceptors, the compound exhibits limited solubility in polar solvents .

  • Rotatable Bonds: Four rotatable bonds suggest conformational flexibility, which may influence receptor binding .

Synthesis and Manufacturing

Asymmetric Synthesis

The (2S)-enantiomer is synthesized via asymmetric catalysis. A representative pathway involves:

  • Condensation: 3,4-Dimethoxybenzaldehyde reacts with nitroethane to form a β-nitrostyrene intermediate.

  • Reduction: Catalytic hydrogenation reduces the nitro group to an amine, yielding a racemic mixture.

  • Chiral Resolution: Enzymatic or chromatographic separation isolates the desired (2S) enantiomer.

Alternative Routes

  • Grignard Reaction: Addition of a methylmagnesium bromide to a 3,4-dimethoxyphenylpropanal derivative, followed by amination .

  • Reductive Amination: Reaction of 3-(3,4-dimethoxyphenyl)-2-methylpropanal with ammonia and a reducing agent like sodium cyanoborohydride .

Applications in Organic Chemistry

Synthetic Intermediate

The compound serves as a precursor for:

  • Heterocyclic Compounds: Cyclization reactions to form tetrahydroisoquinolines or β-carbolines.

  • Functionalized Amines: Alkylation or acylation at the primary amine group to create derivatives for drug discovery .

Catalysis Studies

Chiral variants like the (2S)-enantiomer are used to study stereoselective reactions, such as asymmetric hydrogenation.

Comparative Analysis of Structural Isomers

IsomerCAS NumberKey Difference
2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine23023-17-8Methyl and phenyl groups on C2
(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine2248172-59-8Chiral center at C2 (S-configuration)

The positional isomerism and stereochemistry significantly impact physicochemical and biological properties. For example, the (2S)-enantiomer may exhibit higher receptor affinity due to spatial compatibility.

Research Gaps and Future Directions

  • In Vivo Studies: Pharmacokinetic and toxicological profiling is needed to evaluate therapeutic potential.

  • Stereochemical Effects: Comparative studies of (2S) and (2R) enantiomers could elucidate structure-activity relationships.

  • Derivative Synthesis: Functionalization of the amine group may enhance bioavailability or target specificity .

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